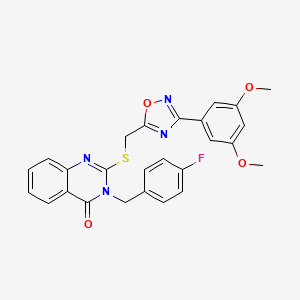
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21FN4O4S and its molecular weight is 504.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(((3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates multiple pharmacophores, including an oxadiazole moiety known for its therapeutic potential. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of:
- Oxadiazole ring : Associated with various pharmacological activities.
- Quinazolinone scaffold : Known for anticancer properties.
- Thioether linkage : Enhances bioavailability and stability.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O5S |
| Molecular Weight | 516.6 g/mol |
| CAS Number | 2034462-19-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The oxadiazole ring can inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and tuberculosis .
- Receptor Modulation : The quinazolinone structure may modulate receptor activity, influencing cell signaling pathways critical for cell proliferation and survival .
Anticancer Activity
Research has indicated that compounds containing the quinazolinone structure exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives of quinazolinones showed cytotoxicity against human cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM .
- The incorporation of the oxadiazole moiety enhances the anticancer properties by improving metabolic stability and reducing toxicity to normal cells .
Antitubercular Activity
The oxadiazole derivatives have been explored for their potential as antitubercular agents:
- Compounds with similar structures have shown promising results against Mycobacterium tuberculosis, with some exhibiting over 90% inhibition at specific concentrations .
- The mechanism involves targeting EthR (Ethionamide resistance), which is crucial for the bacterium's survival under antibiotic treatment conditions .
Case Studies
- Case Study on Anticancer Effects :
- Case Study on Antitubercular Activity :
特性
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O4S/c1-33-19-11-17(12-20(13-19)34-2)24-29-23(35-30-24)15-36-26-28-22-6-4-3-5-21(22)25(32)31(26)14-16-7-9-18(27)10-8-16/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOBRGHDDDOFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














